molecular formula C23H29NO3 B13875962 methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate

methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate

Cat. No.: B13875962
M. Wt: 367.5 g/mol
InChI Key: ZLOMVMOJVALZFB-UHFFFAOYSA-N
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Description

Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate typically involves multiple steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with 4-phenylbutanol to form the intermediate compound. This intermediate is further reacted with methyl isocyanate under controlled conditions to yield the final carbamate product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems and advanced analytical techniques further optimizes the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted carbamates with different nucleophilic groups.

Scientific Research Applications

Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
  • Methyl N-(2-ethyl-6-methylphenyl)carbamate
  • Phenyl N-(2-ethyl-6-methylphenyl)carbamate

Uniqueness

Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate is unique due to its specific structural features, such as the indene core and the phenylbutoxy substituent. These features contribute to its distinct chemical and biological properties, setting it apart from other carbamates.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate

InChI

InChI=1S/C23H29NO3/c1-26-23(25)24-15-14-20-11-10-19-12-13-21(17-22(19)20)27-16-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,12-13,17,20H,5-6,9-11,14-16H2,1H3,(H,24,25)

InChI Key

ZLOMVMOJVALZFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCC1CCC2=C1C=C(C=C2)OCCCCC3=CC=CC=C3

Origin of Product

United States

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